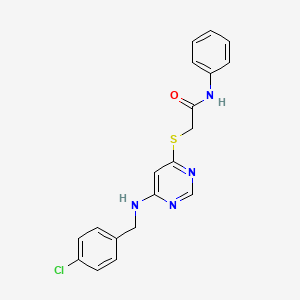

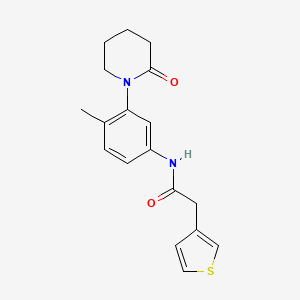

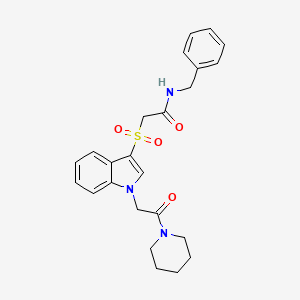

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide, also known as CBP-93872, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thioacetamide derivatives and has been studied for its potential use in the treatment of various diseases.

科学的研究の応用

Cancer Therapy: HER2-Positive Breast Cancer

This compound has been identified as a potential therapeutic agent in the treatment of HER2-positive breast cancer . It functions as a JNK-targeting compound , inducing apoptosis in cancer cells . The compound’s ability to selectively inhibit the proliferation of HER2-positive breast cancer cells makes it a promising candidate for further development in cancer pharmacotherapy.

Protein Kinase B (Akt) Inhibition

As an inhibitor of Protein Kinase B (Akt) , a key player in intracellular signaling pathways that regulate growth and survival, this compound offers therapeutic potential in cancer treatment . Akt signaling is often deregulated in cancer, and inhibitors like this compound could be valuable as antitumor agents.

Antibacterial Activity

The pyrimidine scaffold of the compound has been associated with significant antibacterial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli , showing promising results as a new class of antibacterial agents .

Induction of JNK Phosphorylation

The compound has been shown to enhance JNK phosphorylation through reactive oxygen species (ROS) generation . This activity is crucial in the regulation of apoptosis, and the compound’s role in this process could be harnessed for therapeutic purposes.

DNA Damage Induction

In addition to inducing apoptosis, the compound has been observed to exert DNA damage in breast cancer cells . This property can be utilized to develop treatments that target cancer cells at the genetic level, preventing their replication and spread.

Downregulation of Anti-Apoptotic Proteins

The compound has the ability to down-regulate the expression of IAP-1, BCL-2, SURVIVIN, and CYCLIN D1 in breast cancer cells . These proteins are involved in cell survival and proliferation, and their downregulation can lead to increased cancer cell death.

Modulation of PI3K Signaling Pathway

Given its impact on Protein Kinase B (Akt), the compound also has implications for the PI3K signaling pathway . This pathway is critical for cell growth and survival, and modulating it can have significant effects on cancer treatment.

特性

IUPAC Name |

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS/c20-15-8-6-14(7-9-15)11-21-17-10-19(23-13-22-17)26-12-18(25)24-16-4-2-1-3-5-16/h1-10,13H,11-12H2,(H,24,25)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDEKLXOHDNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one](/img/structure/B2762176.png)

![Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2762178.png)

![1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2762181.png)

![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)